molecular formula C17H27NO2S B2660266 Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate CAS No. 213192-28-0

Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Cat. No.: B2660266
CAS No.: 213192-28-0
M. Wt: 309.47
InChI Key: UPRNBYHQTZQOLD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a complex heterocyclic compound featuring a thiophene ring fused with a large cyclododecane ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both an amino group and an ester functional group makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate typically involves multistep reactions starting from simpler precursors. One common method involves the cyclization of a suitable dodecane derivative with a thiophene precursor under acidic or basic conditions. The amino group is introduced via nucleophilic substitution, and the ester group is typically formed through esterification reactions.

Industrial Production Methods: Industrial production may involve optimizing these synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction can target the ester group, converting it to an alcohol.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or alkylated amino derivatives.

Scientific Research Applications

Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate has several applications:

Mechanism of Action

The compound’s mechanism of action, particularly in medicinal applications, involves interaction with cellular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in ester hydrolysis, releasing active metabolites. These interactions can disrupt cellular processes, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

    Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: A simpler analog with a smaller ring structure.

    Thiophene derivatives: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate, which lack the large cyclododecane ring.

Uniqueness: Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is unique due to its large fused ring system, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for developing new drugs and materials with specific desired properties.

Properties

IUPAC Name

ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14(13)21-16(15)18/h2-12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRNBYHQTZQOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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